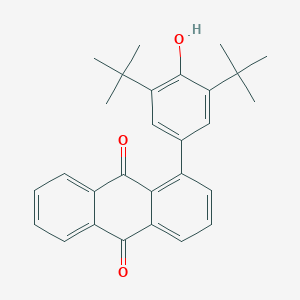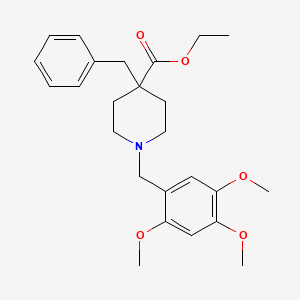
1-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone, also known as DBHQ, is a synthetic compound that has gained attention in scientific research due to its antioxidant properties. DBHQ is a quinone derivative that is commonly used as a food preservative and in cosmetic products. In recent years, DBHQ has been studied for its potential use in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
1-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone exerts its antioxidant activity by donating electrons to free radicals, thereby neutralizing their reactivity. This compound can also regenerate other antioxidants, such as vitamin E and glutathione, which further enhance its antioxidant activity. Additionally, this compound has been shown to modulate various signaling pathways in cells, which may contribute to its beneficial effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant activity, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. This compound has also been studied for its potential use in preventing and treating skin aging, as it can protect skin cells from oxidative damage and promote collagen synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other antioxidants, making it an attractive option for researchers on a budget. However, this compound has some limitations. It has a low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound can be toxic at high concentrations, which must be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for research on 1-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone. One area of interest is its potential use in treating neurodegenerative diseases. This compound has been shown to protect brain cells from oxidative damage and improve cognitive function in animal models of Alzheimer's and Parkinson's disease. Further studies are needed to determine whether this compound could be a viable therapeutic option for these diseases in humans.
Another area of interest is the use of this compound in agriculture. This compound has been shown to improve the growth and yield of crops by protecting them from oxidative stress. Further research is needed to determine the optimal concentrations and application methods of this compound for different crops.
Finally, this compound has potential applications in material science. This compound can be used as a stabilizer for polymers and can improve the mechanical properties of materials. Further research is needed to determine the full extent of this compound's potential in this field.
Conclusion:
In conclusion, this compound is a synthetic compound with antioxidant properties that has potential applications in various fields, including medicine, agriculture, and material science. This compound has been extensively studied for its ability to scavenge free radicals and prevent oxidative damage in cells. Further research is needed to determine the full extent of this compound's potential in different fields and to optimize its use in lab experiments.
Métodos De Síntesis
1-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone can be synthesized by the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 9,10-anthraquinone in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a pure product. The synthesis of this compound has been optimized in recent years to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone has been extensively studied for its antioxidant properties. Antioxidants are compounds that protect cells from damage caused by free radicals, which are highly reactive molecules that can damage DNA, proteins, and lipids. This compound has been shown to scavenge free radicals and prevent oxidative damage in various cell types, including human skin cells, liver cells, and brain cells. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O3/c1-27(2,3)21-14-16(15-22(26(21)31)28(4,5)6)17-12-9-13-20-23(17)25(30)19-11-8-7-10-18(19)24(20)29/h7-15,31H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWSPCRBNZJYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115886.png)
![4-[(1-{2-[4-(3-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5115888.png)
![4-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5115896.png)
![1,7-diethyl-4-(3-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5115903.png)
![6-(4-chlorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5115911.png)
![3-ethyl-5-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115921.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5115923.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide](/img/structure/B5115938.png)
![N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide)](/img/structure/B5115954.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]benzamide](/img/structure/B5115960.png)

![(5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B5116003.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5116004.png)

